molecular formula C8H8Cl2 B2946427 1-Chloro-3-(chloromethyl)-2-methylbenzene CAS No. 55676-89-6

1-Chloro-3-(chloromethyl)-2-methylbenzene

Cat. No. B2946427
CAS RN: 55676-89-6
M. Wt: 175.05
InChI Key: HXTMQWIYPHKZSY-UHFFFAOYSA-N
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Description

1-Chloro-3-(chloromethyl)-2-methylbenzene is a type of organic compound that falls under the category of chlorobenzyl chlorides . It is also known by other names such as m-Chlorobenzyl chloride, M,α-dichlorotoluene, 3-Chlorobenzyl chloride, m-Chlorbenzyl chloride, α,m-Dichlorotoluene, and α,3-dichlorotoluene .


Molecular Structure Analysis

The molecular structure of 1-Chloro-3-(chloromethyl)-2-methylbenzene consists of a benzene ring with a chloromethyl group and a methyl group attached to it . The molecular formula is C7H6Cl2 and the molecular weight is 161.029 .


Physical And Chemical Properties Analysis

1-Chloro-3-(chloromethyl)-2-methylbenzene is a colorless liquid that is denser than water and insoluble in water . It slowly reacts with water to form hydrochloric acid .

Safety and Hazards

This compound is classified as toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . It is also a lachrymator, meaning it can cause tears or stinging in the eyes . It is irritating to the skin and eyes and is toxic if ingested . In case of fire, it may produce irritating, corrosive, and/or toxic gases .

properties

IUPAC Name

1-chloro-3-(chloromethyl)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTMQWIYPHKZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-(chloromethyl)-2-methylbenzene

Synthesis routes and methods

Procedure details

910 mg of 3-chloro-2-methylbenzylalcohol was dissolved in 10 mL of methylene chloride, 1.21 mL of triethylamine and 495 μL of methanesulfonyl chloride were added thereto at room temperature, followed by stirring for 3 hours. After completion of the reaction, a saturated aqueous sodium hydrogen carbonate solution was added to the reaction liquid, followed by extraction with chloroform. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate and then concentrated under reduced pressure to obtain 700 mg (yield 69%) of a title compound as a white solid.
Quantity
910 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.21 mL
Type
reactant
Reaction Step Two
Quantity
495 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
69%

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